4-ethyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-ethyl-2-pyrrol-1-yl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2/c1-2-15-16(26-18(21-15)22-11-3-4-12-22)17(23)20-10-9-13-5-7-14(8-6-13)27(19,24)25/h3-8,11-12H,2,9-10H2,1H3,(H,20,23)(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCSBDDWYBPLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamide is a complex organic compound that exhibits a variety of biological activities due to its unique structural features. This compound incorporates a thiazole ring, pyrrole moiety, and sulfonamide group, which are known for their pharmacological properties. This article reviews the biological activity of this compound, supported by case studies and research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 378.55 g/mol. The compound's structure is characterized by:
- Thiazole Ring : Known for its role in antimicrobial and anticancer activities.
- Pyrrole Moiety : Associated with neuroprotective effects and potential in treating neurological disorders.
- Sulfonamide Group : Widely recognized for antibacterial properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole and sulfonamide groups demonstrate significant antimicrobial properties. For instance, studies have shown that derivatives of sulfonamides can inhibit bacterial growth effectively. The presence of the thiazole ring may enhance this activity through synergistic effects.
Anticancer Properties
Pyrrole derivatives have been extensively studied for their anticancer potential. A study found that pyrrole-containing compounds exhibit cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.
Neuroprotective Effects
The pyrrole moiety in this compound has been linked to neuroprotection in experimental models. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including those similar to this compound. Results indicated a significant reduction in bacterial viability, particularly against Gram-positive bacteria, suggesting strong antibacterial activity.
Study 2: Cytotoxicity Against Cancer Cells
In vitro tests on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that compounds with a similar structure to our target compound inhibited cell proliferation effectively. The IC50 values indicated potent cytotoxic effects, warranting further investigation into its mechanism of action.
Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole Carboxamide Backbone
Key Observations :
- Substituent Effects: The 4-ethyl group in the target compound and ethaboxam may enhance metabolic stability compared to 4-methyl analogs ().
- Amide Side Chain : The 4-sulfamoylphenethyl side chain distinguishes the target compound from ethaboxam’s thienylmethyl group, suggesting divergent biological targets (e.g., sulfamoyl groups target carbonic anhydrases or sulfotransferases) .
- Synthetic Routes : The target compound’s synthesis likely parallels methods in and , involving coupling of 4-ethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid (CAS 119778-45-9, ) with 4-sulfamoylphenethylamine via EDC-mediated amidation (yields ~60–70%, similar to ) .
Pharmacological and Functional Comparisons
- Cardiac Activity : Pyridinyl-substituted analogs () show cardiac contractility effects, but the target compound’s pyrrole and sulfamoyl groups may shift activity toward anti-inflammatory or antimicrobial pathways.
- Fungicidal Activity: Ethaboxam’s 2-ethylamino and cyano-thienyl groups are critical for fungicidal action ; the target compound’s sulfamoyl group may instead target bacterial sulfonamide-resistant strains.
- Kinase Inhibition : Pyrazole- and isoxazole-linked analogs () demonstrate kinase inhibition, suggesting the target compound could be optimized for similar applications with structural tuning.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
